Regioisomeric Identity: Positional Specificity of 3-Acetyl-4-fluoro Substitution Pattern vs. 3-Acetyl-5-fluoro Isomer
3-Acetyl-4-fluorobenzoic acid bears the fluorine atom at the para-position (C4) and the acetyl group at the meta-position (C3) relative to the carboxylic acid. This contrasts with the closely related isomer 3-acetyl-5-fluorobenzoic acid (CAS 1465337-16-5), which positions fluorine at C5 instead of C4 . While both compounds share identical molecular formula (C9H7FO3) and molecular weight (182.15 g/mol), the altered fluorine placement modifies the electronic distribution on the aromatic ring, affecting both the compound's pKa (3.76±0.10 for 3-acetyl-4-fluoro; value for 3-acetyl-5-fluoro not separately reported) and its reactivity in nucleophilic aromatic substitution and cross-coupling reactions . In a study on regioselective hydroxysubstitution of fluorobenzoic acid derivatives, the position of fluorine substitution was demonstrated to dictate the orientation of nucleophilic attack, with para-fluorine showing distinct regiochemical outcomes compared to meta-fluorine substitution patterns [1].
| Evidence Dimension | Substitution pattern (regioisomerism) and predicted physicochemical properties |
|---|---|
| Target Compound Data | 3-acetyl, 4-fluoro; C9H7FO3; MW 182.15; pKa 3.76±0.10; XLogP3 1.2 |
| Comparator Or Baseline | 3-acetyl-5-fluorobenzoic acid: 3-acetyl, 5-fluoro; C9H7FO3; MW 182.15; pKa data not directly comparable |
| Quantified Difference | Fluorine position: C4 (para to COOH) vs. C5 (meta to COOH). This positional difference alters electronic effects on the aromatic ring. |
| Conditions | Structural comparison based on chemical structure databases and predicted physicochemical properties |
Why This Matters
The para-fluorine substitution in 3-acetyl-4-fluorobenzoic acid imparts different electronic and steric properties compared to meta-fluorinated isomers, which is critical when the compound serves as a precursor for bioactive molecules where fluorine positioning affects target binding.
- [1] Ihara Chemical Industry Co. Ltd. Regio-selective hydroxysubstitution of fluorobenzoic acid derivatives: Facile synthesis of fluorosalicylic acid derivatives. R&D Department Publication, 2003. View Source
